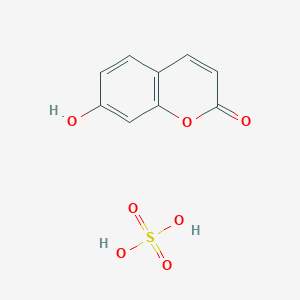

2H-1-Benzopyran-2-one,7-(sulfooxy)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Hydroxychromen-2-one, also known as umbelliferone, is a naturally occurring coumarin derivative. It is widely found in many plants and has been studied for its various biological activities. Sulfuric acid is a strong mineral acid with a wide range of industrial applications. When combined, these compounds are used in various chemical reactions and synthesis processes.

准备方法

Synthetic Routes and Reaction Conditions: 7-Hydroxychromen-2-one can be synthesized through the Pechmann condensation reaction. This involves the reaction of resorcinol with ethyl acetoacetate in the presence of sulfuric acid as a catalyst. The reaction proceeds through transesterification, intramolecular hydroxylalkylation, and dehydration steps .

Industrial Production Methods: In industrial settings, the synthesis of 7-Hydroxychromen-2-one often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of sulfuric acid as a catalyst is common due to its effectiveness in promoting the Pechmann condensation reaction .

化学反应分析

Types of Reactions: 7-Hydroxychromen-2-one undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Various substitution reactions can introduce new functional groups to the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed:

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with new functional groups.

科学研究应用

Chemistry

Umbelliferone sulfate serves as a reagent in organic synthesis and as a precursor for more complex molecules. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—makes it a versatile compound in synthetic chemistry.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |

| Reduction | Sodium borohydride | Hydroxy derivatives |

| Substitution | Palladium on carbon | Various substituted benzopyran derivatives |

Biology

Research has highlighted the biological activities of umbelliferone sulfate, including its role as a substrate for sulfatase enzymes. Upon hydrolysis by these enzymes, it releases a highly fluorescent product, making it useful in biochemical assays.

Case Study:

A study demonstrated that umbelliferone sulfate interacts with sulfotransferases and other metabolic enzymes. Understanding these interactions is crucial for elucidating its metabolism and potential therapeutic effects .

Medicine

The compound has been investigated for its pharmacological properties, particularly its antihypertensive effects and potential use in treating cardiovascular diseases. Its antioxidant properties also contribute to its therapeutic potential.

Clinical Insights:

Research indicates that derivatives of umbelliferone sulfate exhibit antimicrobial activity against various pathogens. For instance, studies have shown that related compounds possess significant antibacterial properties against Streptococcus pyogenes and Mycobacterium smegmatis, suggesting potential applications in treating infections .

Industry

In industrial applications, umbelliferone sulfate is utilized in the production of dyes and pigments due to its vibrant color properties. Its role as a fluorogenic substrate in assays further extends its utility in diagnostic applications.

作用机制

The mechanism of action of 7-Hydroxychromen-2-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and inhibits lipid peroxidation.

Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.

Anti-inflammatory Activity: It modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines.

相似化合物的比较

4-Hydroxycoumarin: Another coumarin derivative with anticoagulant properties.

7,8-Dihydroxy-4-methylchromen-2-one: A derivative with enhanced antioxidant activity.

Chromen-4-one: A related compound with similar chemical properties.

Uniqueness: 7-Hydroxychromen-2-one is unique due to its specific hydroxyl group at the 7-position, which contributes to its distinct biological activities and chemical reactivity. Its combination with sulfuric acid in synthesis processes also highlights its versatility in chemical reactions .

生物活性

Introduction

2H-1-Benzopyran-2-one, 7-(sulfooxy)-, commonly referred to as a sulfoxy derivative of coumarin, is a compound of significant interest in pharmacology and medicinal chemistry. This compound is part of a larger family of benzopyranones that have been studied for their diverse biological activities, including antibacterial, antiviral, and anti-inflammatory properties. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

Antibacterial Activity

Research has shown that derivatives of benzopyranones exhibit notable antibacterial properties. A study highlighted the effectiveness of 6-Methoxy-7-(sulfooxy)-2H-1-benzopyran-2-one against various bacterial strains, including Streptococcus pyogenes and Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial potential:

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| 6-Methoxy-7-(sulfooxy)-2H-1-benzopyran-2-one | Streptococcus pyogenes | 30 |

| 6-Methoxy-7-(sulfooxy)-2H-1-benzopyran-2-one | Mycobacterium smegmatis | 0.156 |

These findings suggest that the sulfoxy group enhances the antibacterial efficacy of benzopyranone derivatives .

Antiviral Activity

The antiviral properties of benzopyranone derivatives have been explored in the context of respiratory infections. Clinical trials with Pelargonium sidoides extract (EPs 7630), which contains various coumarin derivatives including 7-(sulfooxy)-2H-1-benzopyran-2-one, demonstrated efficacy in treating acute respiratory infections. The extract was shown to reduce symptoms and duration of illnesses such as the common cold and acute rhinosinusitis .

Anti-inflammatory Effects

The anti-inflammatory activities of coumarin derivatives are well-documented. A study indicated that compounds like 7-Hydroxy-6-methoxy-8-(sulfooxy)-2H-1-benzopyran-2-one possess significant anti-inflammatory properties. These compounds inhibit pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .

Gastroprotective Activity

Benzopyranones have also been studied for their gastroprotective effects. A comparative study on various derivatives showed that certain modifications enhance their protective effects against stress-induced gastric ulcers. The mechanism involves the modulation of gastric mucosal defense mechanisms and reduction of oxidative stress .

Study on Pelargonium sidoides Extract

A comprehensive study conducted by Hauer et al. (2010) characterized several novel coumarin compounds from Pelargonium sidoides, including 7-(sulfooxy)-2H-1-benzopyran-2-one. The study emphasized the need for further pharmacological screening to establish the individual contributions of these compounds to the overall biological activity observed in clinical settings .

Clinical Trials on Respiratory Infections

Clinical trials evaluating EPs 7630 demonstrated significant improvements in symptoms associated with upper respiratory tract infections. Patients treated with this extract reported reduced cough frequency and improved quality of life metrics compared to control groups .

属性

IUPAC Name |

7-hydroxychromen-2-one;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3.H2O4S/c10-7-3-1-6-2-4-9(11)12-8(6)5-7;1-5(2,3)4/h1-5,10H;(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUPJNXUSLBEGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)O.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。